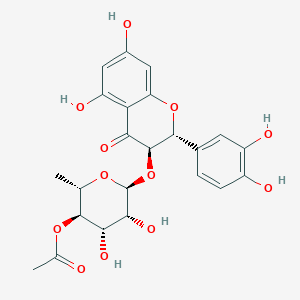
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- React the pyridazine compound with dimethylamine.
- Conditions: Use of a suitable base (e.g., sodium hydride) in an organic solvent.
Step 6: Formation of Hydrochloride Salt
- Treat the final product with hydrochloric acid to form the hydrochloride salt.
- Conditions: Aqueous hydrochloric acid solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride typically involves multi-step organic reactions One common synthetic route starts with the preparation of the naphthalene and pyridine intermediates, followed by their coupling to form the pyridazine ring
-
Step 1: Preparation of Naphthalene Intermediate
- React naphthalene with a suitable halogenating agent (e.g., bromine) to form 2-bromonaphthalene.
- Conditions: Reflux in an organic solvent such as dichloromethane.
-
Step 2: Preparation of Pyridine Intermediate
- Synthesize 4-bromopyridine through halogenation of pyridine.
- Conditions: Use of a halogenating agent like N-bromosuccinimide (NBS) in an organic solvent.
-
Step 3: Coupling Reaction
- Couple 2-bromonaphthalene and 4-bromopyridine using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling).
- Conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene).
-
Step 4: Formation of Pyridazine Ring
- Cyclize the coupled product to form the pyridazine ring.
- Conditions: Use of a cyclizing agent such as hydrazine hydrate under reflux conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride undergoes various chemical reactions, including:
-
Oxidation
- Common reagents: Potassium permanganate, chromium trioxide.
- Major products: Oxidized derivatives of the naphthalene and pyridine rings.
-
Reduction
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced forms of the pyridazine ring.
-
Substitution
- Common reagents: Halogenating agents, nucleophiles.
- Major products: Substituted derivatives on the naphthalene and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in dichloromethane.
Applications De Recherche Scientifique
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride has diverse applications in scientific research:
-
Chemistry
- Used as a building block for synthesizing complex organic molecules.
- Employed in studying reaction mechanisms and developing new synthetic methodologies.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
- Used in drug discovery and development.
-
Industry
- Utilized in the production of advanced materials with specific electronic and optical properties.
- Applied in the development of novel catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine
- N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrobromide
- N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydroiodide
Uniqueness
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C21H19ClN4 |
|---|---|
Poids moléculaire |
362.9 g/mol |
Nom IUPAC |
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C21H18N4.ClH/c1-25(2)20-14-19(16-9-11-22-12-10-16)21(24-23-20)18-8-7-15-5-3-4-6-17(15)13-18;/h3-14H,1-2H3;1H |
Clé InChI |
YCTPOOSUMJYWMU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NN=C(C(=C1)C2=CC=NC=C2)C3=CC4=CC=CC=C4C=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438920.png)
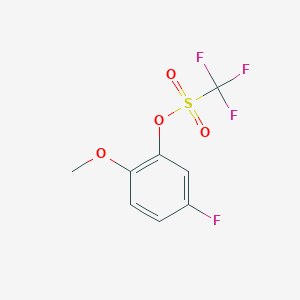
![(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B13438928.png)
![(S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2yl]pyrazine-2-carboxamide](/img/structure/B13438935.png)

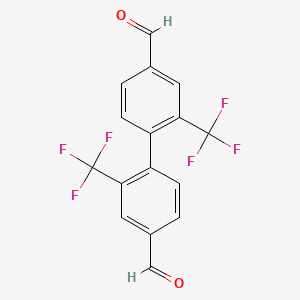
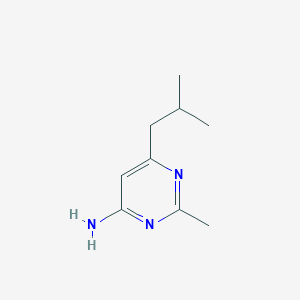
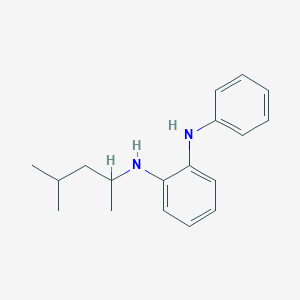
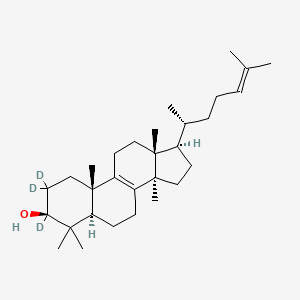
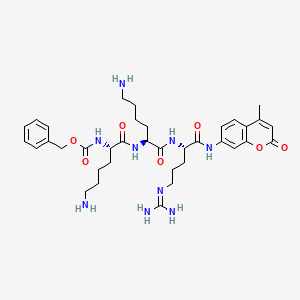

![1-(3-Cyclopropyl-5-Methyl-1h-Pyrazol-4-Yl)-7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-8-Methoxy-5h-Pyrido[4,3-B]indole](/img/structure/B13438983.png)
![Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone](/img/structure/B13438984.png)
